Azetidine-2,4-dicarboxylic acid

説明

Azetidine-2,4-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Azetidine-2,4-dicarboxylic acid (ADA) is a compound that has garnered attention due to its diverse biological activities, particularly in the context of neurobiology and pharmacology. This article explores the biological activity of ADA, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

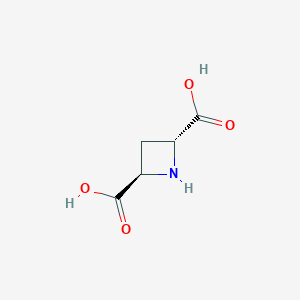

Chemical Structure and Properties

This compound is a cyclic amino acid derivative characterized by a four-membered ring structure with two carboxylic acid functional groups. Its unique structure allows it to interact with various biological targets, particularly in the central nervous system (CNS).

-

Metabotropic Glutamate Receptor Modulation :

- ADA functions as an agonist at metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and plasticity. Research indicates that trans-azetidine-2,4-dicarboxylic acid can stimulate phosphoinositide hydrolysis in neuronal cells, suggesting its potential role in enhancing synaptic signaling pathways .

- The compound has been shown to increase calcium uptake in cerebellar granule cells, acting as a positive modulator at lower concentrations while mimicking glutamate at higher concentrations .

- Neuroprotective Effects :

- Oligodendrocyte Interaction :

Biological Activity Overview

The following table summarizes the biological activities and effects of this compound across various studies:

Case Studies and Research Findings

-

Neurobiological Studies :

- A study conducted on adult CD1 mice showed that high doses of azetidine-2-carboxylic acid resulted in significant neurodegenerative changes consistent with MS pathology. The findings highlight the compound's potential role in demyelinating diseases and suggest further investigation into its mechanism of action .

- Pharmacological Investigations :

-

Therapeutic Implications :

- Given its ability to modulate glutamate receptors and influence neuroplasticity, this compound may have therapeutic potential in treating cognitive disorders and neurodegenerative diseases. Further clinical studies are warranted to explore these applications.

科学的研究の応用

Medicinal Chemistry

1.1. Synthesis of Chiral Auxiliaries

Azetidine-2,4-dicarboxylic acid serves as a precursor for synthesizing chiral auxiliaries used in asymmetric synthesis. For instance, the synthesis of optically active azetidine derivatives has been reported, utilizing chiral amines as nitrogen donors. This approach allows for the production of enantiomerically pure compounds that are crucial in drug development and synthesis .

1.2. Neuropharmacological Studies

Research indicates that trans-azetidine-2,4-dicarboxylic acid acts as a metabotropic glutamate receptor agonist, influencing long-term potentiation in hippocampal slices. This suggests potential applications in treating cognitive disorders and enhancing memory functions . The compound's ability to modulate synaptic plasticity highlights its significance in neuropharmacology.

Neurobiology

2.1. Oligodendrogliopathy Studies

Recent studies have demonstrated that azetidine-2-carboxylic acid can induce oligodendrogliopathy in animal models, mimicking pathological features observed in multiple sclerosis (MS). The compound was shown to cause significant changes in oligodendrocytes, including apoptosis and alterations indicative of endoplasmic reticulum stress . This research provides insights into the compound's role in neurodegenerative diseases and its potential for therapeutic intervention.

Agricultural Sciences

3.1. Plant Growth Inhibition

Azetidine-2-carboxylic acid has been identified as a toxic proline analogue produced by certain plants as a defense mechanism against herbivores and pathogens. Its effects on plant growth have been studied, revealing that it can inhibit growth in various species, including crops like tomato and tobacco . Understanding this mechanism could lead to the development of crops with enhanced resistance to environmental stressors.

3.2. Detoxification Mechanisms

Research has uncovered mechanisms by which certain fungi detoxify azetidine-2-carboxylic acid, allowing them to utilize it as a nitrogen source. This finding could have implications for biocontrol strategies in agriculture, where understanding microbial interactions with plant toxins can enhance crop resilience .

Case Studies and Research Findings

特性

IUPAC Name |

(2R,4R)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925846 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127310-57-0 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。